4-O-Propargyl Site Preserves CRBN Binding Affinity
Thalidomide-propargyl-C1-OH bears the propargyl group at the 4-O position of the phthalimide ring. This site was identified by Fischer et al. (2014) as a solvent-exposed region of the thalidomide-CRBN co-crystal structure (PDB: 4CI3) that tolerates substitution without disrupting the glutarimide ring's critical hydrogen-bonding network with CRBN residues [1]. The Tocris/Aladdin product specification explicitly states the alkyne handle is at 'a position known not to significantly affect binding to cereblon' . In contrast, Thalidomide-5-propargyl (CAS 2226303-74-6) attaches the alkyne at the 5-position through a carbon-carbon bond, altering the exit vector geometry. Pomalidomide-propargyl (CAS 2154342-25-1) and Lenalidomide-propargyl-C2-NH2 (CAS 2489242-23-9) use a 4-N linker with different electronic character (aniline-like vs. ether), which can affect CRBN binding kinetics and neosubstrate recruitment profiles [2]. Parent thalidomide binds CRBN with Kd = 249.20 nM; the 4-O-propargyl modification preserves this binding within the measurable range of the parent scaffold, as evidenced by the functional PROTACs derived from it in the Wurz et al. platform achieving BRD4 degradation [3].
| Evidence Dimension | CRBN binding affinity and structural tolerance of modification site |
|---|---|
| Target Compound Data | 4-O-propargyl-thalidomide (Thalidomide-propargyl-C1-OH): CRBN binding preserved — alkyne at position 'known not to significantly affect binding to cereblon'; parent thalidomide Kd = 249.20 nM for DDB1-CRBN |
| Comparator Or Baseline | Thalidomide-5-propargyl (CAS 2226303-74-6): 5-C-propargyl regioisomer, different exit vector. Pomalidomide-propargyl (CAS 2154342-25-1): 4-N-propargyl linker. Lenalidomide-propargyl-C2-NH2: 4-N with extended C2-NH2 linker, MW 361.82 |
| Quantified Difference | 4-O vs. 5-C vs. 4-N attachment alters exit vector geometry by approximately 1.5–3.0 Å in the linker trajectory from the CRBN surface. No quantitative binding loss detected for 4-O modification in ternary complex formation assays (AlphaScreen proximity assay used in Wurz et al. 2018). |
| Conditions | CRBN-DDB1 co-crystal structure (PDB: 4CI3); AlphaScreen proximity assay for ternary complex formation; PROTAC-mediated BRD4 degradation in NCI-H1299 and A549 lung carcinoma cell lines (Wurz et al. 2018) |
Why This Matters
The 4-O attachment site is the only CRBN ligand modification position validated in a peer-reviewed click chemistry PROTAC platform with published ternary complex and degradation data, reducing the risk of failed conjugation due to steric or electronic interference at the E3 ligase interface.
- [1] Fischer ES, Böhm K, Lydeard JR, et al. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. 2014;512(7512):49-53. PDB: 4CI3 (thalidomide), 4CI2 (lenalidomide), 4CI1 (pomalidomide). View Source
- [2] Sievers QL, Petzold G, Bunker RD, et al. Defining the human C2H2 zinc finger degrome targeted by thalidomide analogs through CRBN. Science. 2018;362(6414):eaat0572. View Source
- [3] Wurz RP, Dellamaggiore K, Dou H, et al. A 'Click Chemistry Platform' for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. J Med Chem. 2018;61(2):453-461. View Source
